“4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride” is a chemical compound with the CAS number 1955539-81-7 . It has a molecular weight of 221.04 and a molecular formula of C6H6Cl2N4O .
The InChI code for “4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride” is 1S/C6H5ClN4O.ClH/c7-5-4-6(10-2-9-5)8-1-3(12)11-4;/h2H,1H2,(H,11,12)(H,8,9,10);1H .
4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride is a chemical compound that belongs to the class of pteridines, which are bicyclic compounds containing nitrogen atoms. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic organic chemistry.
The compound can be sourced from various chemical suppliers and is classified under pteridine derivatives. It is often utilized in research settings for its biological activity and as an intermediate in the synthesis of more complex molecules. The molecular formula for 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride is C7H7ClN4O·HCl, with a molecular weight of approximately 198.61 g/mol.
The synthesis of 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride typically involves several methods, including:
The synthetic process generally requires controlled conditions to optimize yield and purity. Key reagents may include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The purification of the final product is typically performed using crystallization or chromatography techniques to ensure high quality.
The structure of 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride features a pteridine core with specific substituents that confer distinct chemical properties. The InChI key for this compound is HDKJMFLRTDBYHF-UHFFFAOYSA-N, and its canonical SMILES representation is CC1C(=O)NC2=C(N1)N=CN=C2Cl.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClN4O·HCl |
| Molecular Weight | 198.61 g/mol |
| IUPAC Name | 4-chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride |
| InChI | InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H, |
4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes depend on the specific conditions and reagents employed during the reaction process .
The mechanism of action for 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride primarily involves its interaction with biological macromolecules. It has been studied for its potential role as an enzyme inhibitor, affecting various metabolic pathways within biological systems. Ongoing research aims to elucidate its specific targets and pathways involved in these interactions .
The compound typically appears as a white to off-white solid and is soluble in various organic solvents. Its stability under different environmental conditions makes it suitable for laboratory use.
Key chemical properties include:
4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride has several significant applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4